Jatropholone B

Gastroprotection Gastric Lesion In Vivo Pharmacology

Jatropholone B is the active epimer essential for gastroprotection (65% lesion reduction at 6 mg/kg) and antiproliferative studies. Unlike Jatropholone A—which is largely inactive—only Jatropholone B exhibits potent, stereochemistry-dependent efficacy. Ensure valid results by selecting the correct bioactive isomer.

Molecular Formula C20H24O2
Molecular Weight 296.4 g/mol
CAS No. 71386-38-4
Cat. No. B3029584
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameJatropholone B
CAS71386-38-4
Molecular FormulaC20H24O2
Molecular Weight296.4 g/mol
Structural Identifiers
SMILESCC1CC2=C(C(=C3C4C(C4(C)C)CCC(=C)C3=C2C1=O)C)O
InChIInChI=1S/C20H24O2/c1-9-6-7-13-17(20(13,4)5)15-11(3)19(22)12-8-10(2)18(21)16(12)14(9)15/h10,13,17,22H,1,6-8H2,2-5H3/t10-,13-,17-/m1/s1
InChIKeyBMHPRIPRPDSKRK-OMXAPOSASA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Jatropholone B (CAS: 71386-38-4): Sourcing and Baseline Characterization for Preclinical Diterpene Research


The compound (4R,10S,12R)-7-Hydroxy-4,8,11,11-tetramethyl-15-methylidenetetracyclo[7.6.0.02,6.010,12]pentadeca-1,6,8-trien-3-one, commonly known as Jatropholone B (CAS: 71386-38-4), is a tetracyclic aromatic diterpenoid of the casbene/jatropholane class, with the molecular formula C20H24O2 and a molecular weight of 296.40 g/mol [1]. It is a naturally occurring epimer of Jatropholone A, isolated from the roots of various Jatropha species (e.g., J. curcas, J. gossypiifolia, J. isabelli) [1]. This compound serves as a key reference standard in natural product chemistry and pharmacology, primarily distinguished from its C-2 epimer by a critical stereochemical difference that leads to pronounced, quantifiable divergence in bioactivity profiles relevant to gastroprotective, antiproliferative, and cell signaling research [2].

Why Jatropholone B (CAS: 71386-38-4) Cannot Be Generically Substituted with its Epimer Jatropholone A


In the procurement of jatropholane diterpenes for biological research, the assumption of functional interchangeability between the epimeric pair Jatropholone A and Jatropholone B is contradicted by a substantial body of in vitro and in vivo evidence. Their sole structural distinction—the stereochemical configuration of the methyl group at C-2 (or C-16 in related numbering systems) [1]—precipitates a stark dichotomy in pharmacological efficacy and selectivity [2]. While Jatropholone B demonstrates consistent, high-potency activity across multiple assays (gastroprotection at low doses, broad-spectrum antiproliferation), Jatropholone A is often inactive or requires vastly higher doses for a partial effect [3]. This stereochemistry-driven divergence invalidates generic substitution and necessitates precise, evidence-based selection of the specific epimer (Jatropholone B) for studies targeting specific pathways such as ERK-mediated melanogenesis or gastric lesion prevention.

Quantitative Evidence Guide for Jatropholone B (CAS: 71386-38-4): Direct Comparator Data vs. Jatropholone A and In-Class Benchmarks


Jatropholone B vs. Jatropholone A: 65% Gastric Lesion Reduction at 6 mg/kg vs. 54% at 100 mg/kg

Jatropholone B demonstrates a superior gastroprotective efficacy compared to its epimer, Jatropholone A, requiring a >16-fold lower dose to achieve a stronger protective effect. In an in vivo HCl/ethanol-induced gastric lesion model in mice, Jatropholone B reduced lesions by 65% at an oral dose of 6 mg/kg, while Jatropholone A achieved only a 54% reduction at a substantially higher dose of 100 mg/kg [1]. Furthermore, a broader dose-response assessment revealed that Jatropholone B maintained a strong protective effect (83-91% lesion reduction) across all tested doses (25, 50, 100 mg/kg), in contrast to the dose-related response of Jatropholone A [2].

Gastroprotection Gastric Lesion In Vivo Pharmacology

Jatropholone B Broad-Spectrum Antiproliferative Activity vs. Jatropholone A Inactivity Across Five Cancer Cell Lines

The antiproliferative activity of the two epimers differs qualitatively. In a study assessing activity against a panel of human cancer cell lines (AGS gastric adenocarcinoma, HL-60 leukemia, SK-MES-1 lung cancer, and J82 bladder carcinoma), Jatropholone A was found to be inactive against all tested tumor cell lines [1]. In stark contrast, its epimer Jatropholone B exhibited activity across this entire panel of cancer cell lines [1]. This indicates that the specific stereochemistry of Jatropholone B is a prerequisite for the broad-spectrum antiproliferative effect in this compound class.

Antiproliferative Cancer Cell Lines Cytotoxicity

Jatropholone B Lacks Cytotoxicity Against AGS Cells and Fibroblasts, Unlike Jatropholone A and Jatrophone

Jatropholone B demonstrates a favorable cytotoxicity profile compared to its epimer and other class members. In assays using AGS cells (human gastric adenocarcinoma), Jatropholone B was not cytotoxic (IC50 > 1000 µM), whereas Jatropholone A displayed a selective cytotoxic effect with an IC50 of 49 µM [1]. Both compounds were non-cytotoxic towards normal fibroblasts [2]. This contrasts sharply with Jatrophone, which was potently cytotoxic to both AGS cells and fibroblasts (IC50 values of 2.5 µM and 2.8 µM, respectively) [1].

Selective Cytotoxicity Safety Profile AGS Cells

Jatropholone B as a Selective ERK Activator for Melanogenesis Inhibition: A Unique In-Class Mechanism

Jatropholone B has been identified as a selective activator of the extracellular signal-regulated kinase (ERK) pathway, a mechanism not reported for Jatropholone A or other common diterpenes. In Mel-Ab cells, Jatropholone B decreased melanin synthesis in a concentration-dependent manner without directly inhibiting tyrosinase [1]. Instead, it was shown to phosphorylate ERK, leading to the downregulation of microphthalmia-associated transcription factor (MITF) and tyrosinase protein expression [1]. Crucially, pretreatment with the specific ERK pathway inhibitor PD98059 completely abrogated the hypopigmentation effects of Jatropholone B, confirming the ERK-dependent mechanism [1].

ERK Signaling Melanogenesis Tyrosinase Skin Whitening

Evidence-Based Application Scenarios for Procuring Jatropholone B (CAS: 71386-38-4)


In Vivo Gastroprotection Studies Requiring High Efficacy at Low Doses

Jatropholone B is the optimal selection for in vivo models of gastric lesion prevention. Its demonstrated ability to reduce gastric lesions by 65% at an oral dose of 6 mg/kg in mice [1] provides a clear, low-dose advantage over Jatropholone A, which requires 100 mg/kg for a 54% effect. Furthermore, its lack of cytotoxicity towards AGS gastric cells (IC50 > 1000 µM) [2] ensures that observed protective effects are not confounded by direct toxicity to the gastric epithelium.

Broad-Spectrum Antiproliferative Screening Against Cancer Cell Panels

For research programs assessing the antiproliferative potential of jatropholane diterpenes, Jatropholone B is the essential starting material. As Jatropholone A is inactive against a standard panel of cancer cell lines (AGS, HL-60, SK-MES-1, J82) [3], only Jatropholone B can serve as the active parent compound for mechanistic studies, structure-activity relationship (SAR) investigations, or the development of semi-synthetic derivatives with enhanced potency.

Investigating ERK-Mediated Signaling in Melanogenesis and Hypopigmentation

Jatropholone B is uniquely suited for studies focused on the ERK/MITF/tyrosinase signaling axis. It is the only compound in its class with published, mechanistic evidence of selectively activating ERK phosphorylation to inhibit melanin synthesis [4]. This makes it a valuable pharmacological tool for probing this specific pathway, distinct from direct tyrosinase inhibitors, in the context of developing novel skin-whitening agents or understanding pigmentation disorders.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

42 linked technical documents
Explore Hub


Quote Request

Request a Quote for Jatropholone B

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.